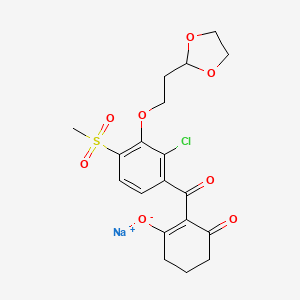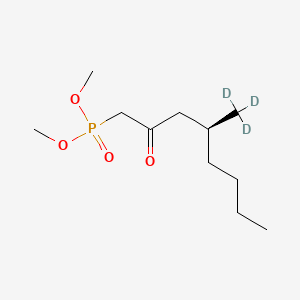
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a synthetic organophosphorus compound. It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. The compound also contains a deuterium-labeled methyl group, which is often used in research to trace the compound’s metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxooctanoic acid and dimethyl phosphite.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Deuterium Labeling: The deuterium labeling is introduced through the use of deuterated reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential for consistent production.
化学反应分析
Types of Reactions
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies of enzyme mechanisms and metabolic pathways due to its deuterium label.
Medicine: Investigated for potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows researchers to trace the compound’s metabolic fate and understand its biochemical pathways. The phosphonate group can mimic phosphate esters, making it useful in studying phosphate-related biochemical processes.
相似化合物的比较
Similar Compounds
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate: The non-deuterated version of the compound.
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d2: A similar compound with two deuterium labels.
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d1: A similar compound with one deuterium label.
Uniqueness
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research applications where precise tracking of the compound is required.
属性
分子式 |
C11H23O4P |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3 |
InChI 键 |
OGGRBKUQRPKXIC-XBKOTWQMSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)CP(=O)(OC)OC |
规范 SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


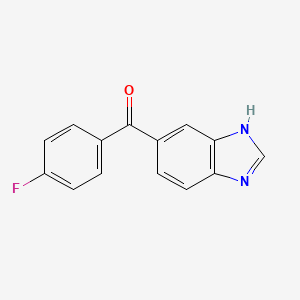

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
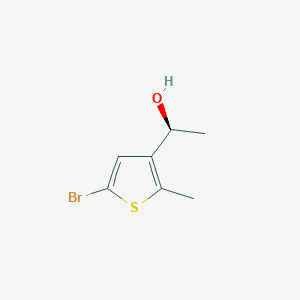
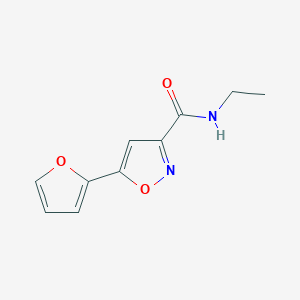
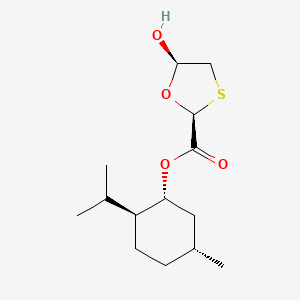
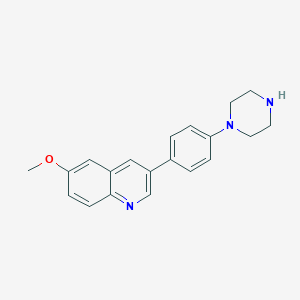
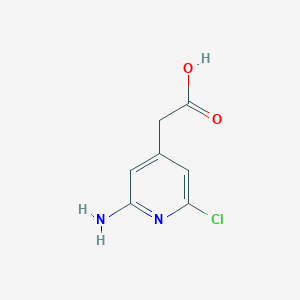




![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
